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Janagliflozin Renal Impairment Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Janagliflozin	
Cat. No.:	B10822229	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting for renal impairment in studies involving **Janagliflozin**, a novel sodium-glucose co-transporter 2 (SGLT2) inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of Janagliflozin?

A1: Based on a clinical trial in Chinese type 2 diabetes mellitus (T2DM) patients (CTR20192721), the plasma exposure to **Janagliflozin** is not significantly altered by renal impairment.[1][2] Following a 50 mg oral dose, plasma exposure was similar in patients with normal renal function and those with mild to moderate renal impairment.[1][2] A slight, non-clinically significant increase in the area under the curve (AUC) of approximately 11% was observed in patients with moderate renal impairment compared to those with normal renal function.[1][2] A physiologically based pharmacokinetic (PBPK) model also predicts that **Janagliflozin** exposure remains stable regardless of the severity of renal impairment, suggesting that dose adjustments may be less critical.

Q2: Is a dose adjustment for **Janagliflozin** required for patients with renal impairment?

A2: Currently, there is no official prescribing information or widely adopted clinical guideline that specifies dose adjustments for **Janagliflozin** in patients with renal impairment. However, the



available clinical trial data and pharmacokinetic modeling studies suggest that a dose adjustment may not be necessary.[1] The similar plasma exposure levels across different degrees of renal function support this conclusion.[1][2] For context, dosing recommendations for other SGLT2 inhibitors in patients with chronic kidney disease (CKD) vary, with some requiring dose adjustments or having limitations on initiation based on the estimated glomerular filtration rate (eGFR).[3][4][5] Researchers should establish study-specific dose adjustment protocols based on emerging data and regulatory guidance.

Q3: How does renal impairment impact the pharmacodynamic effect of **Janagliflozin**?

A3: **Janagliflozin** has been shown to significantly promote urinary glucose excretion (UGE) even in patients with reduced eGFR.[1][2] As with other SGLT2 inhibitors, the glucosuric effect of **Janagliflozin** is dependent on the glomerular filtration of glucose. Therefore, the magnitude of UGE is expected to decrease as renal function declines.[6]

Q4: What is the safety and tolerability profile of **Janagliflozin** in patients with renal impairment?

A4: In the CTR20192721 trial, **Janagliflozin** was well-tolerated in T2DM patients with and without renal impairment, and no serious adverse events were reported.[1][2]

Data Presentation

Table 1: Pharmacokinetic Parameters of **Janagliflozin** in T2DM Patients with Varying Degrees of Renal Function (CTR20192721 Trial).

Renal Function Group	eGFR (mL/min/1.73m²)	Janagliflozin Plasma Exposure (AUC)
Normal Renal Function	≥ 90	Baseline
Mild Renal Impairment	60 to < 90	Similar to normal
Moderate Renal Impairment	30 to < 60	Slightly increased (~11%)

Note: Specific mean AUC and Cmax values from the CTR20192721 trial are not publicly available. The information presented is based on the qualitative descriptions in the cited publication.



Table 2: Dosing Recommendations for Other SGLT2 Inhibitors in Adults with Chronic Kidney Disease (for reference).

SGLT2 Inhibitor	eGFR ≥60 mL/min/1.73m²	eGFR 30 to <60 mL/min/1.73m ²	eGFR <30 mL/min/1.73m ²
Canagliflozin	100 mg once daily, may increase to 300 mg	100 mg once daily	Initiation not recommended
Dapagliflozin	10 mg once daily	10 mg once daily	Initiation not recommended
Empagliflozin	10 mg once daily, may increase to 25 mg	10 mg once daily	Initiation not recommended

Disclaimer: This table provides general dosing information for other SGLT2 inhibitors and should not be directly extrapolated to **Janagliflozin**. Researchers must consult the specific prescribing information for each drug.

Experimental Protocols

Protocol: Pharmacokinetic and Pharmacodynamic Evaluation of **Janagliflozin** in T2DM Patients with Renal Impairment (based on CTR20192721).

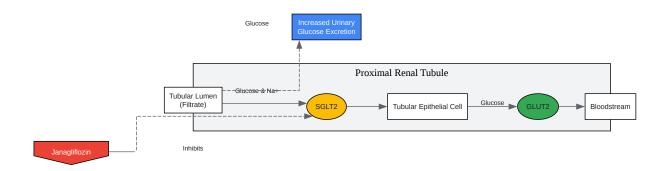
- 1. Study Design:
- An open-label, single-dose study.
- 2. Patient Population:
- 30 patients with type 2 diabetes mellitus.
- Patients were stratified into four groups based on their estimated glomerular filtration rate (eGFR):
 - Normal renal function: eGFR ≥ 90 mL/min/1.73m²



- Mild renal impairment: eGFR 60 to < 90 mL/min/1.73m²
- Moderate renal impairment I: eGFR 45 to < 60 mL/min/1.73m²
- Moderate renal impairment II: eGFR 30 to < 45 mL/min/1.73m²[2]
- 3. Investigational Product Administration:
- A single oral dose of 50 mg **Janagliflozin** was administered to all participants.[1][2]
- 4. Sample Collection:
- Serial plasma samples were collected at predefined time points to determine the pharmacokinetic profile of Janagliflozin and its metabolite.
- Urine samples were collected to measure urinary glucose excretion.[1][2]
- 5. Bioanalytical Methods:
- Plasma and urine concentrations of Janagliflozin and its metabolites were quantified using a validated bioanalytical method (e.g., LC-MS/MS).
- 6. Pharmacokinetic Analysis:
- Pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) were calculated for **Janagliflozin** and its metabolite in each renal function group.
- 7. Pharmacodynamic Analysis:
- The total amount of glucose excreted in the urine over a specified period (e.g., 24 hours)
 was determined to assess the pharmacodynamic effect of Janagliflozin.

Visualizations

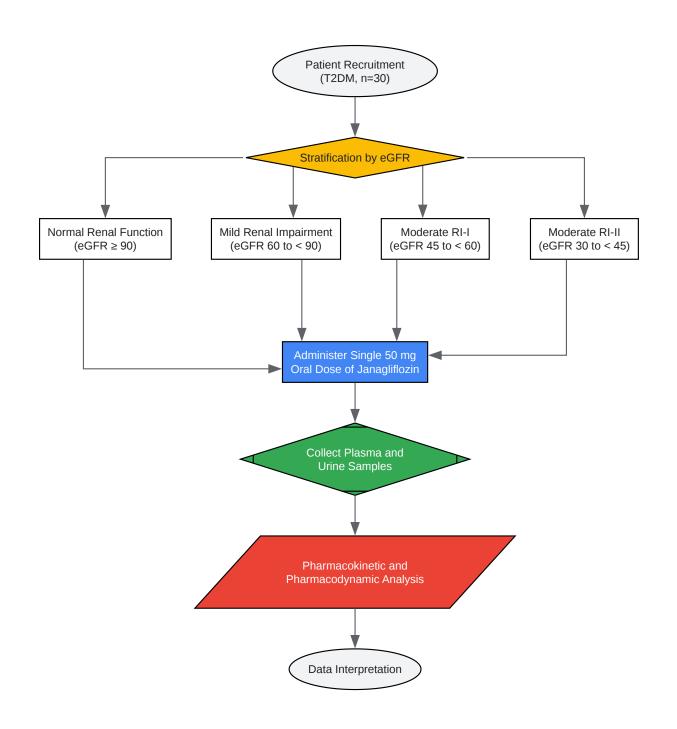




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Caption: Mechanism of action of **Janagliflozin** in the proximal renal tubule.

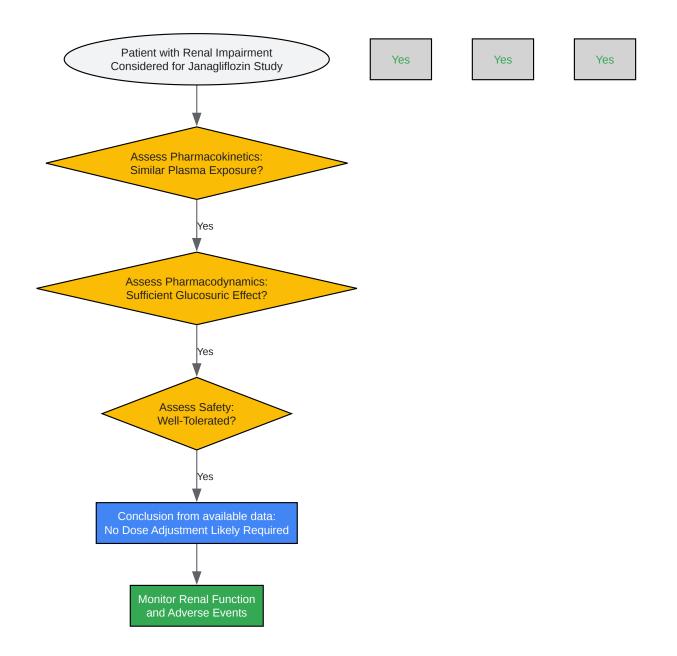




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Caption: Workflow of the **Janagliflozin** renal impairment clinical trial.





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Caption: Logical framework for considering dose adjustments of Janagliflozin.



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- To cite this document: BenchChem. [Janagliflozin Renal Impairment Studies: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#adjusting-for-renal-impairment-in-janagliflozin-studies]

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